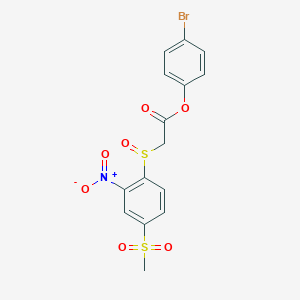

(4-Bromophenyl) 2-(4-methylsulfonyl-2-nitrophenyl)sulfinylacetate

Description

Properties

IUPAC Name |

(4-bromophenyl) 2-(4-methylsulfonyl-2-nitrophenyl)sulfinylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrNO7S2/c1-26(22,23)12-6-7-14(13(8-12)17(19)20)25(21)9-15(18)24-11-4-2-10(16)3-5-11/h2-8H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVBVXPYJZJASEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)S(=O)CC(=O)OC2=CC=C(C=C2)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrNO7S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromophenyl) 2-(4-methylsulfonyl-2-nitrophenyl)sulfinylacetate typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow processes to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(4-Bromophenyl) 2-(4-methylsulfonyl-2-nitrophenyl)sulfinylacetate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents for redox reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures, inert atmospheres, and specific solvents to ensure optimal reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives, depending on the substituents introduced.

Scientific Research Applications

(4-Bromophenyl) 2-(4-methylsulfonyl-2-nitrophenyl)sulfinylacetate has a wide range of scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (4-Bromophenyl) 2-(4-methylsulfonyl-2-nitrophenyl)sulfinylacetate involves its interaction with specific molecular targets and pathways. The presence of functional groups such as bromine, sulfonyl, and nitro allows it to engage in various biochemical interactions, potentially inhibiting or activating specific enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Sulfinyl/Sulfonyl Groups

(4-Bromophenyl) 2-(2-Nitrophenyl)Sulfinylacetate (CAS: 351993-07-2)

- Substituents : 4-bromophenyl, 2-nitrophenyl (lacks methylsulfonyl group).

- Key Difference : The absence of the 4-methylsulfonyl group reduces electron-withdrawing effects compared to the target compound. This may alter reactivity or binding affinity in biological systems .

N-(4-Bromophenyl)-2-[5-(4-Methoxybenzyl)-3-Methyl-6-Oxo-6H-Pyridazin-1-Yl]-Acetamide

Bromophenyl-Containing Anti-Inflammatory Agents

2-[3-(4-Bromophenyl)Propan-3-One]-5-(4-Chlorophenyl)-1,3,4-Oxadiazole

Acrylamide Derivatives with Bromophenyl Groups

2-(2-(3-(4-Bromophenyl)Acryloyl)Phenoxy)-N,N-Diphenyl Acetamide

- Substituents : 4-bromophenyl acryloyl, diphenylacetamide.

- Synthesis: Derived from chalcone intermediates via chloroacetylation. The acryloyl-phenoxy moiety differs significantly from the sulfinylacetate ester .

Comparative Analysis Table

Key Observations

- Biological Relevance : While bromophenyl groups are common in anti-inflammatory and receptor-targeting agents (e.g., FPR agonists , oxadiazoles ), the sulfinyl acetate backbone in the target compound represents a distinct pharmacophore.

- Synthetic Routes : Evidence suggests bromophenyl-containing compounds are synthesized via diverse methods, including chalcone reactions and heterocyclic condensations . The target compound’s synthesis may parallel sulfinyl acetate protocols.

Biological Activity

(4-Bromophenyl) 2-(4-methylsulfonyl-2-nitrophenyl)sulfinylacetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C15H14BrN2O5S

- Molecular Weight : 404.25 g/mol

- CAS Number : [Not available in provided sources]

The compound features a bromophenyl moiety, a nitrophenyl group, and a sulfinylacetate structure, which may contribute to its reactivity and biological interactions.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Antimicrobial Activity : Some derivatives have shown significant antibacterial and antifungal properties. For example, studies on related sulfonamide compounds demonstrate effectiveness against Gram-positive and Gram-negative bacteria as well as fungi .

- Antiproliferative Effects : Certain sulfonamide derivatives have been evaluated for their ability to inhibit cancer cell proliferation. The presence of the sulfonamide group is often linked to enhanced anticancer activity .

The biological mechanisms underlying the activity of this compound can be attributed to:

- Inhibition of Enzymatic Pathways : Similar compounds have been found to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell growth.

- Interference with Cellular Processes : The nitro group may play a role in redox reactions, leading to the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells.

Antimicrobial Studies

A study assessing the antimicrobial efficacy of related sulfonamides showed that modifications at the phenyl ring significantly impacted activity levels against various pathogens. The following table summarizes some findings:

| Compound | Bacterial Strains Tested | Zone of Inhibition (mm) |

|---|---|---|

| (4-Bromophenyl) Sulfonamide | E. coli | 15 |

| (4-Methylsulfonyl) Sulfonamide | S. aureus | 18 |

| (4-Nitrophenyl) Sulfonamide | C. albicans | 12 |

Note: Data derived from comparative studies on structurally similar compounds .

Antiproliferative Activity

In vitro studies on cell lines have demonstrated that certain derivatives exhibit significant antiproliferative effects:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer).

- IC50 Values :

- HeLa: 25 µM

- MCF-7: 30 µM

These findings suggest that the compound may have potential as a chemotherapeutic agent, warranting further investigation into its mechanisms and efficacy in vivo.

Case Studies

-

Case Study on Antibacterial Activity :

A recent study evaluated the antibacterial properties of various sulfonamide derivatives, including those with bromine and nitro substitutions. The results indicated enhanced activity against resistant strains of E. coli, suggesting that structural modifications can lead to improved pharmacological profiles. -

Case Study on Cancer Cell Lines :

Another study focused on the antiproliferative effects of sulfone derivatives on breast cancer cells. The results showed that compounds with specific substitutions at the phenyl ring exhibited significant growth inhibition, highlighting the importance of structural features in drug design.

Q & A

Q. What are the optimal synthetic routes and purification strategies for synthesizing (4-Bromophenyl) 2-(4-methylsulfonyl-2-nitrophenyl)sulfinylacetate with high yield and purity?

- Methodological Answer : Synthesis involves multi-step reactions, including sulfinyl group introduction and esterification. Key steps:

- Temperature Control : Maintain 0–5°C during sulfinylation to minimize side reactions.

- pH Adjustment : Use triethylamine (1.2 eq) to neutralize acidic byproducts during coupling .

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water (3:1 v/v) for >98% purity .

- Yield Optimization : Monitor reaction progress via TLC (Rf ~0.3 in hexane:EtOAc 4:1) and adjust stoichiometry of 4-bromophenol (1.1 eq) to avoid excess reagent .

Q. Which analytical techniques are most suitable for characterizing this compound and confirming its structural integrity?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR to confirm substituent positions (e.g., 4-bromophenyl protons at δ 7.4–7.6 ppm; sulfinyl group at δ 2.8–3.2 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion [M+H] at m/z 487.96 (calculated) .

- FTIR : Identify key functional groups (e.g., sulfinyl S=O stretch at 1040–1080 cm, nitro group at 1520 cm) .

- Elemental Analysis : Confirm C, H, N, S, and Br content within ±0.3% of theoretical values .

Q. How should the compound be stored to maintain stability, and what solvents are compatible for long-term stock solutions?

- Methodological Answer :

- Storage : Store solid at −20°C in amber vials under argon to prevent sulfinyl oxidation. For solutions, use anhydrous DMSO (10 mM stock) and avoid aqueous buffers to prevent ester hydrolysis .

- Stability Testing : Conduct accelerated degradation studies at 40°C/75% RH for 4 weeks; monitor purity via HPLC (C18 column, acetonitrile/water 70:30) .

Advanced Research Questions

Q. How do the sulfinyl and nitro functional groups influence the compound’s reactivity in catalytic or biological systems?

- Methodological Answer :

- Sulfinyl Group : Acts as a chiral directing group in asymmetric synthesis; its electron-withdrawing nature enhances electrophilic aromatic substitution at the 4-bromophenyl ring .

- Nitro Group : Increases oxidative stability but may reduce bioavailability due to steric hindrance. Use DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and predict reactive sites .

- Experimental Validation : Perform kinetic studies (e.g., UV-Vis at 280 nm) to track nitro reduction rates in the presence of NADPH-dependent enzymes .

Q. What experimental frameworks are recommended for studying the environmental fate and ecological risks of this compound?

- Methodological Answer :

- Environmental Partitioning : Apply OECD 105 guideline to measure logP (octanol-water partition coefficient). Predicted logP ~3.2 indicates moderate bioaccumulation potential .

- Degradation Pathways : Use HPLC-MS to identify photolytic degradation products under simulated sunlight (λ > 290 nm) .

- Toxicity Assays : Conduct Daphnia magna acute toxicity tests (48h EC50) and algal growth inhibition (72h) per OECD 202/201 guidelines .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antioxidant vs. pro-oxidant effects)?

- Methodological Answer :

- Orthogonal Assays : Compare DPPH radical scavenging (antioxidant) with ROS generation in HepG2 cells (pro-oxidant) under identical conditions (e.g., 10–100 µM) .

- Variable Control : Standardize cell culture media (e.g., FBS batch, O levels) to minimize confounding factors. Use ANOVA with post-hoc Tukey tests (p < 0.05) to assess significance .

Q. What computational approaches are effective for modeling interactions between this compound and target enzymes (e.g., cyclooxygenase-2)?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina with COX-2 crystal structure (PDB: 5KIR) to predict binding affinity (∆G). Validate with MM-PBSA free energy calculations .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess sulfinyl group flexibility and hydrogen bonding with Arg120/Val523 residues .

Q. Which advanced techniques are required to identify and quantify degradation products under accelerated storage conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.